molecular formula C15H27NO4Si B15096369 Methyl 3-[1-[tert-butyl(dimethyl)silyl]oxy-2-methylpropan-2-yl]-1,2-oxazole-5-carboxylate

Methyl 3-[1-[tert-butyl(dimethyl)silyl]oxy-2-methylpropan-2-yl]-1,2-oxazole-5-carboxylate

Cat. No.: B15096369
M. Wt: 313.46 g/mol
InChI Key: UWDJZUNSBMERPJ-UHFFFAOYSA-N
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Description

Methyl 3-[1-[tert-butyl(dimethyl)silyl]oxy-2-methylpropan-2-yl]-1,2-oxazole-5-carboxylate is a complex organic compound that features a tert-butyl(dimethyl)silyl group, an oxazole ring, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[1-[tert-butyl(dimethyl)silyl]oxy-2-methylpropan-2-yl]-1,2-oxazole-5-carboxylate typically involves multiple steps. One common method starts with the protection of a hydroxyl group using tert-butyl(dimethyl)silyl chloride in the presence of imidazole and methylene chloride . This is followed by the formation of the oxazole ring through cyclization reactions involving appropriate precursors . The final step involves esterification to introduce the carboxylate group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[1-[tert-butyl(dimethyl)silyl]oxy-2-methylpropan-2-yl]-1,2-oxazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl 3-[1-[tert-butyl(dimethyl)silyl]oxy-2-methylpropan-2-yl]-1,2-oxazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-[1-[tert-butyl(dimethyl)silyl]oxy-2-methylpropan-2-yl]-1,2-oxazole-5-carboxylate involves its interaction with specific molecular targets. The tert-butyl(dimethyl)silyl group provides steric protection, while the oxazole ring can participate in various chemical reactions. The carboxylate ester group can undergo hydrolysis to release the active carboxylic acid .

Properties

Molecular Formula

C15H27NO4Si

Molecular Weight

313.46 g/mol

IUPAC Name

methyl 3-[1-[tert-butyl(dimethyl)silyl]oxy-2-methylpropan-2-yl]-1,2-oxazole-5-carboxylate

InChI

InChI=1S/C15H27NO4Si/c1-14(2,3)21(7,8)19-10-15(4,5)12-9-11(20-16-12)13(17)18-6/h9H,10H2,1-8H3

InChI Key

UWDJZUNSBMERPJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC(C)(C)C1=NOC(=C1)C(=O)OC

Origin of Product

United States

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